5-(Azetidin-3-yl)-3-bromo-1,2-oxazole hydrochloride

Catalog No.
S14001143
CAS No.
M.F
C6H8BrClN2O
M. Wt
239.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Azetidin-3-yl)-3-bromo-1,2-oxazole hydrochlorid...

Product Name

5-(Azetidin-3-yl)-3-bromo-1,2-oxazole hydrochloride

IUPAC Name

5-(azetidin-3-yl)-3-bromo-1,2-oxazole;hydrochloride

Molecular Formula

C6H8BrClN2O

Molecular Weight

239.50 g/mol

InChI

InChI=1S/C6H7BrN2O.ClH/c7-6-1-5(10-9-6)4-2-8-3-4;/h1,4,8H,2-3H2;1H

InChI Key

DKWBNRNXBZAIOQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=NO2)Br.Cl

5-(Azetidin-3-yl)-3-bromo-1,2-oxazole hydrochloride is a heterocyclic compound featuring an azetidine ring and an oxazole moiety, along with a bromine substituent. This compound is notable for its unique structural characteristics, which contribute to its potential biological activities and applications in medicinal chemistry. The azetidine ring is a four-membered nitrogen-containing cycle, while the oxazole ring consists of a five-membered aromatic structure containing both nitrogen and oxygen atoms. The hydrochloride form indicates that the compound is in its salt state, which often enhances solubility and stability.

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction can be performed with lithium aluminum hydride or other reducing agents.
  • Substitution Reactions: Nucleophilic substitution may occur at the azetidine ring, particularly when treated with strong bases or alkyl halides.

These reactions allow for the modification of the compound's structure, potentially leading to derivatives with enhanced properties.

The biological activity of 5-(Azetidin-3-yl)-3-bromo-1,2-oxazole hydrochloride has been explored in various studies. Compounds containing azetidine and oxazole rings are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity: Many azetidine derivatives exhibit significant antibacterial and antifungal effects against various pathogens.
  • Antitumor Activity: Some studies suggest that compounds with similar structures may inhibit tumor growth by interfering with cellular mechanisms.
  • Analgesic Properties: Certain derivatives have shown potential in pain relief applications due to their interaction with pain pathways .

The synthesis of 5-(Azetidin-3-yl)-3-bromo-1,2-oxazole hydrochloride can be achieved through several methods:

  • Horner-Wadsworth-Emmons Reaction: This method involves the reaction of phosphonates with aldehydes or ketones to form alkenes, which can then be further functionalized to introduce the azetidine and oxazole rings.
  • Aza-Michael Addition: This reaction allows for the introduction of nitrogen-containing groups into the oxazole framework.
  • Bromination: The introduction of bromine can be accomplished through electrophilic aromatic substitution reactions on the oxazole ring .

These synthetic routes are crucial for producing the compound in sufficient yields for further study.

5-(Azetidin-3-yl)-3-bromo-1,2-oxazole hydrochloride has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to the development of new drugs targeting bacterial infections or cancer.
  • Chemical Research: The compound serves as a valuable intermediate in synthesizing other bioactive molecules.
  • Material Science: Due to its heterocyclic nature, it could be explored for use in developing novel materials with specific properties .

Interaction studies involving 5-(Azetidin-3-yl)-3-bromo-1,2-oxazole hydrochloride focus on its binding affinity to various biological targets. These studies typically assess how the compound interacts with enzymes and receptors associated with disease pathways. For instance, compounds similar to this one have shown promise in inhibiting specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

Several compounds share structural similarities with 5-(Azetidin-3-yl)-3-bromo-1,2-oxazole hydrochloride. Here are some notable examples:

Compound NameStructureUnique Features
3-(Azetidin-2-one)StructureContains a ketone instead of an oxazole; known for strong antibacterial activity.
4-(Azetidin-3-yl)-1,2-thiazole-Incorporates a thiazole ring; exhibits antifungal properties.
5-(Pyrrolidin-2-yl)-1,2-thiazole-Similar nitrogen-containing cycle; shows promise as an analgesic agent.

The uniqueness of 5-(Azetidin-3-yl)-3-bromo-1,2-oxazole hydrochloride lies in its specific combination of azetidine and oxazole rings along with bromination, which may enhance its biological activity compared to these similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

237.95085 g/mol

Monoisotopic Mass

237.95085 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types